molecular formula C11H16N2 B2825797 1-Benzyl-hexahydro-pyrimidine CAS No. 77869-56-8

1-Benzyl-hexahydro-pyrimidine

Cat. No. B2825797
CAS RN: 77869-56-8
M. Wt: 176.263
InChI Key: KOSJUMIQLLFOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-hexahydro-pyrimidine is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as this compound, often involves reactions with amidines . A regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three (different) alcohols proceeds via a sequence of condensation and dehydrogenation steps .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring with a benzyl group attached .


Chemical Reactions Analysis

Pyrimidine derivatives, including this compound, can undergo various chemical reactions. For instance, an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol can be used to synthesize pyrimidine derivatives .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a boiling point of 108-110°C . It should be stored at 4°C .

Scientific Research Applications

  • Fluorescence Studies in Pyrimidine : Pyrimidine derivatives, including those related to 1-Benzyl-hexahydro-pyrimidine, have been studied for their two-photon fluorescence excitation properties. These studies have provided insights into their electronic absorption bands and potential applications in fluorescence-based techniques (Callis, Scott, & Albrecht, 1981).

  • Antiviral Activity : Research on pyrimidine nucleosides has shown significant potential in inhibiting hepatitis C virus replication, highlighting their application in antiviral therapy (Clark et al., 2005).

  • Synthesis and Anticancer Potentials : Pyrimidine derivatives have been extensively studied for their synthesis, anticancer, and antiviral potentials. These derivatives have shown promise against various human cancer cell lines and viruses like HIV and herpes simplex (Kumar, Deep, & Narasimhan, 2019).

  • Chemosensors and Cellular Imaging : Pyrimidine-based compounds have been used to develop chemosensors for detecting iron ions in aqueous solutions and for imaging in liver cell lines, demonstrating their utility in biological and chemical sensing applications (Nandre et al., 2014).

  • Bioactivities of Pyrimidine Derivatives : Studies have also explored the diverse bioactivities of pyrimidine derivatives, including their cytotoxic properties against various cell lines. This research is crucial for developing new drugs with pyrimidine as a core unit (Stolarczyk et al., 2021).

  • Antiviral Properties of Pyrimidine Derivatives : Another study has revealed that certain pyrimidine derivatives exhibit notable antiviral properties, particularly against measles virus, highlighting their importance in antiviral drug discovery (Munier-Lehmann et al., 2015).

Mechanism of Action

While the specific mechanism of action for 1-Benzyl-hexahydro-pyrimidine is not mentioned in the search results, pyrimidine-based anti-inflammatory agents generally function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 .

Future Directions

Pyrimidines, including 1-Benzyl-hexahydro-pyrimidine, have a wide range of pharmacological effects, making them of interest in medicinal chemistry research . Future research could focus on the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

1-benzyl-1,3-diazinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-5-11(6-3-1)9-13-8-4-7-12-10-13/h1-3,5-6,12H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSJUMIQLLFOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.